

6-Bromoquinolin-2-amine: A Technical Guide for Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromoquinolin-2-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of **6-Bromoquinolin-2-amine**. This document is intended to serve as a valuable resource for professionals in chemical synthesis, medicinal chemistry, and drug discovery.

Chemical Properties and Structure

6-Bromoquinolin-2-amine is a substituted quinoline derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents.^[1] Its chemical structure is characterized by a quinoline ring system with a bromine atom at the 6-position and an amino group at the 2-position.

Table 1: Chemical and Physical Properties of **6-Bromoquinolin-2-amine**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ BrN ₂	[2]
Molecular Weight	223.07 g/mol	[2][3]
CAS Number	791626-58-9	[2]
Appearance	Yellow to gray solid	[1]
Melting Point	139-151 °C	[1]
Boiling Point	362.4 °C at 760 mmHg	N/A
Solubility	Soluble in organic solvents like DMSO and DMF.	Inferred
Storage	Store at 0-8 °C	[1]

Structure and Identifiers:

- IUPAC Name: **6-bromoquinolin-2-amine**[3]
- SMILES: C1=CC2=C(C=CC(=N2)N)C=C1Br[3]
- InChI: InChI=1S/C9H7BrN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12)[3]
- Synonyms: 2-Amino-6-bromoquinoline, 6-Bromo-2-quinolinamine[2]

Experimental Protocols

Synthesis of 6-Bromoquinolin-2-amine

Two synthetic routes for **6-Bromoquinolin-2-amine** are presented below, adapted from chemical synthesis guides.

Synthesis Protocol 1:

This protocol describes a two-step synthesis starting from 6-bromo-2-chloroquinoline.[4]

- Synthesis of Intermediate B80-1:

- To a solution of 6-bromo-2-chloroquinoline (1 mmol) in dimethyl sulfoxide (10 mL), add cuprous iodide (0.1 mmol), L-proline (0.2 mmol), sodium carbonate (2 mmol), and 4-methoxybenzylamine (3 mmol).
- Stir the reaction mixture overnight at 80°C.
- After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL).
- Wash the organic phase with saturated brine (3 x 20 mL), dry, and evaporate the solvent.
- Purify the residue by silica gel column chromatography (petroleum ether: ethyl acetate = 40:1) to obtain the intermediate product.^[4]
- Synthesis of **6-Bromoquinolin-2-amine**:
 - Dissolve the intermediate B80-1 (0.29 mmol) in trifluoroacetic acid (5 mL).
 - Stir the solution at 80°C for 3 hours.
 - Evaporate the solvent.
 - Dissolve the residue in 1N hydrochloric acid solution (10 mL) and wash with ethyl acetate (3 x 10 mL).
 - Separate the aqueous phase and adjust the pH to 9 with 1N sodium hydroxide solution.
 - Extract the aqueous phase with dichloromethane (3 x 20 mL).
 - Separate the organic phase, dry, and evaporate the solvent to yield **6-Bromoquinolin-2-amine**.^[4]

Synthesis Protocol 2:

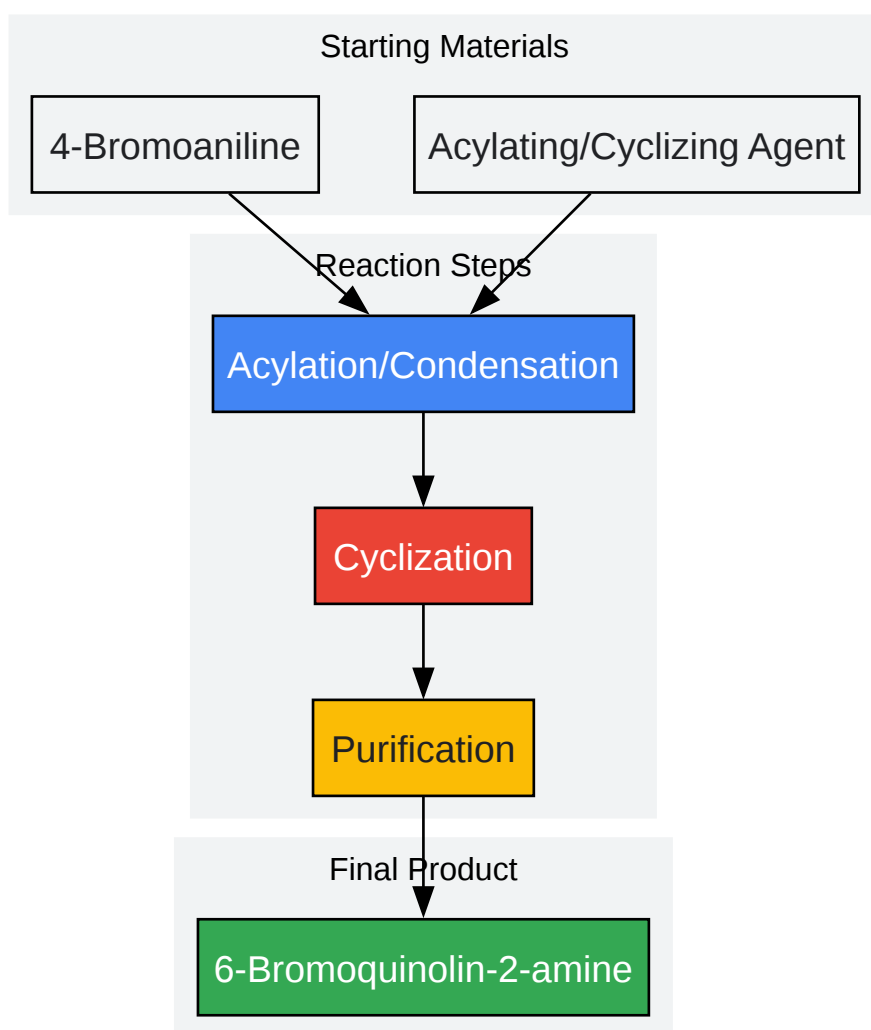
This protocol starts from 4-bromoaniline and (E)-3-methoxyacryloyl chloride.^[4]

- Synthesis of (E)-N-(4-bromophenyl)-3-methoxyacrylamide:
 - Mix 4-bromoaniline (1.659 mmol), dichloromethane (2.0 mL), and pyridine (3.09 mmol).

- Slowly add (E)-3-methoxyacryloyl chloride (1.659 mmol) to the mixture.
- Stir the reaction at room temperature for 2 hours.

Note: The protocol provided in the source for the subsequent cyclization step to form the quinoline ring is incomplete. The Friedländer annulation is a common method for synthesizing quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α -methylene group.^{[5][6][7]}

General Workflow for the Synthesis of 6-Bromoquinolin-2-amine



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Caption: A generalized workflow for the synthesis of **6-Bromoquinolin-2-amine**.

Purity Analysis

The purity of **6-Bromoquinolin-2-amine** can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The following are generalized protocols that can be adapted for this compound.[8]

High-Performance Liquid Chromatography (HPLC) Protocol:

- Instrumentation: A standard HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]
- Mobile Phase: A gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid).[9][10]
- Flow Rate: 1.0 mL/min.[8]
- Detection Wavelength: 254 nm.[8]
- Sample Preparation: Dissolve a precisely weighed sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.[8]
- Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A suitable capillary column for aromatic amines.
- Carrier Gas: Helium at a constant flow rate.[8]

- Oven Temperature Program: An initial temperature of 50-70°C, followed by a ramp (e.g., 10°C/min) to a final temperature of 280-300°C.[8]
- Injection: Splitless or split injection of a 1-2 µL sample.[8]
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-600.[8][11]
- Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or toluene.[8]

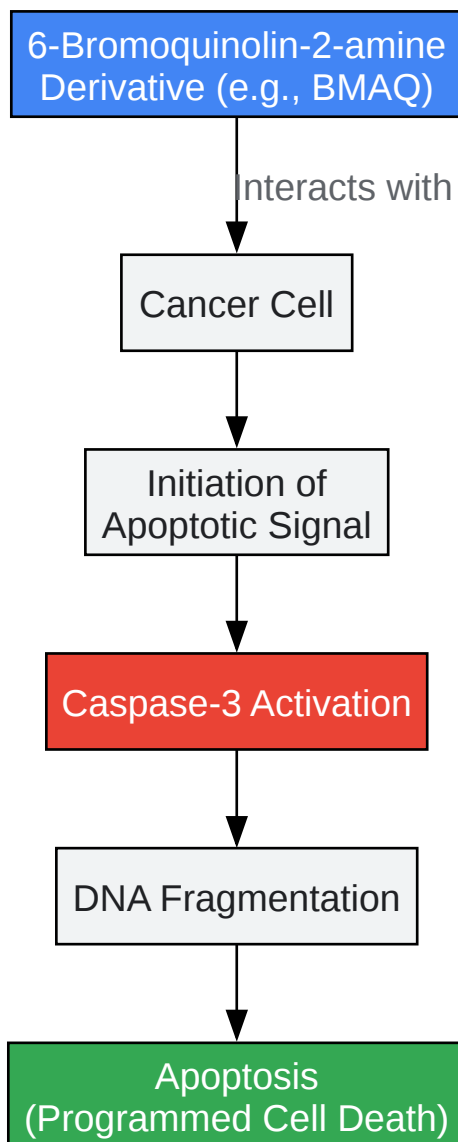
Biological Activity and Potential Applications

While specific biological data for **6-Bromoquinolin-2-amine** is limited in publicly available literature, the quinoline and quinazoline scaffolds are present in many biologically active compounds.[1] Research on closely related analogs suggests potential applications in cancer therapy.

Anticancer Activity and Apoptosis Induction

A study on the structurally related compound, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), demonstrated significant antiproliferative and apoptotic activities against leukemia cell lines.[12][13] The study showed that BMAQ induced cell death by apoptosis, as evidenced by DNA fragmentation and caspase-3 activation.[12] This suggests that **6-Bromoquinolin-2-amine** and its derivatives could be investigated for similar anticancer properties.

Hypothetical Apoptosis Induction Pathway



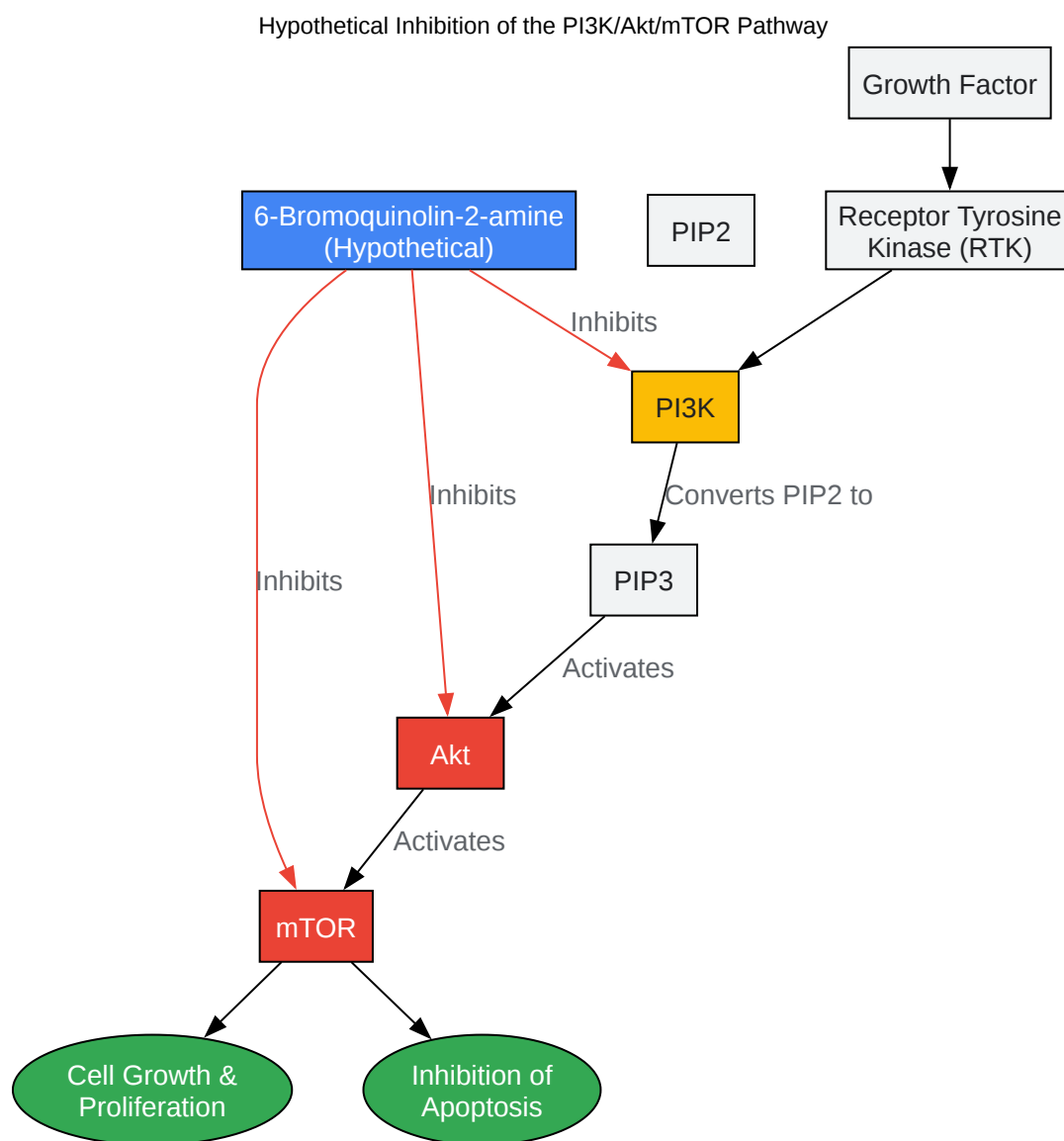
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Caption: A simplified diagram illustrating a potential mechanism of apoptosis induction.

Inhibition of PI3K/Akt/mTOR Signaling Pathway

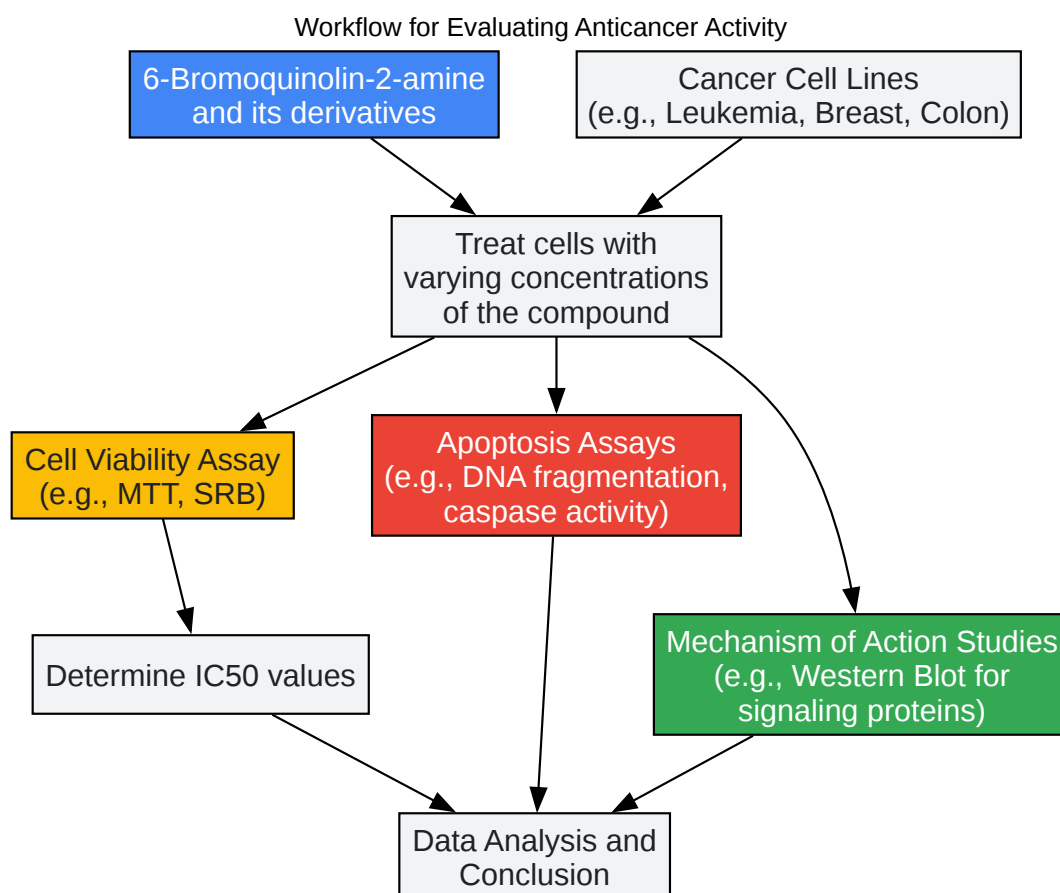
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[14][15][16] Quinoline

derivatives have been investigated as inhibitors of this critical pathway.^[17] Inhibition of key components like PI3K, Akt, or mTOR can halt uncontrolled cancer cell growth and induce apoptosis. While direct evidence for **6-Bromoquinolin-2-amine** is lacking, its quinoline core makes it a candidate for investigation as a potential inhibitor of this pathway.



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Caption: A diagram showing the potential inhibitory effect on the PI3K/Akt/mTOR pathway.



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Caption: A general experimental workflow for assessing the anticancer potential.

Conclusion

6-Bromoquinolin-2-amine is a valuable heterocyclic compound with a well-defined chemical structure and properties. Its synthesis is achievable through established chemical reactions, and its purity can be reliably assessed using standard analytical methods. While direct biological data is sparse, the known activities of structurally similar quinoline and quinazoline

derivatives highlight its potential as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Further research is warranted to fully elucidate the biological activities and mechanisms of action of **6-Bromoquinolin-2-amine** and its derivatives.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 6-Bromoquinolin-2-amine | C₉H₇BrN₂ | CID 11183666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. exp-oncology.com.ua [exp-oncology.com.ua]
- 13. Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bocsci.com [bocsci.com]
- 16. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Buy 3-Bromo-6-methylquinolin-2-amine (EVT-12004316) | 1447961-75-2 [evitachem.com]
- To cite this document: BenchChem. [6-Bromoquinolin-2-amine: A Technical Guide for Chemical and Pharmaceutical Research]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1338655#6-bromoquinolin-2-amine-chemical-properties-and-structure]

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